![molecular formula C14H19BrN2O B14339127 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide CAS No. 97301-06-9](/img/structure/B14339127.png)
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide is a quaternary ammonium compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclic octane ring with an azoniabicyclo moiety and a phenylethyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with a phenylethyl bromide derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yields. The process involves the nucleophilic substitution of the bromide ion by the nitrogen atom in the DABCO structure, forming the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments are crucial to achieving consistent results. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of surfactants and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and other biomolecules, altering their function. This interaction can lead to antimicrobial effects by disrupting cell membranes and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane: Similar structure but with a benzyl group instead of a phenylethyl group.
1-(2-oxo-2-phenylethyl)pyridinium bromide: Similar functional groups but with a pyridinium ring instead of a bicyclic structure
Uniqueness
4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide is unique due to its specific bicyclic structure and the presence of both an azoniabicyclo moiety and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
97301-06-9 |
|---|---|
Molecular Formula |
C14H19BrN2O |
Molecular Weight |
311.22 g/mol |
IUPAC Name |
2-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C14H19N2O.BrH/c17-14(13-4-2-1-3-5-13)12-16-9-6-15(7-10-16)8-11-16;/h1-5H,6-12H2;1H/q+1;/p-1 |
InChI Key |
QXAWFDUHKGRSSX-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CC(=O)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


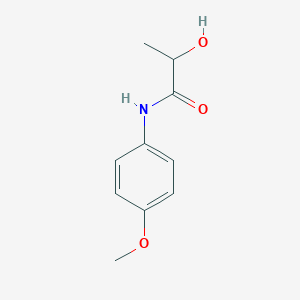
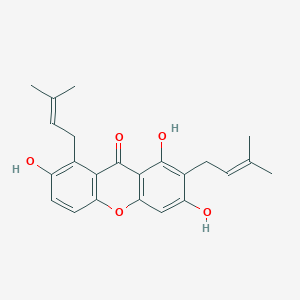
![tert-Butyl [3-methyl-1-(oxiran-2-yl)butyl]carbamate](/img/structure/B14339057.png)
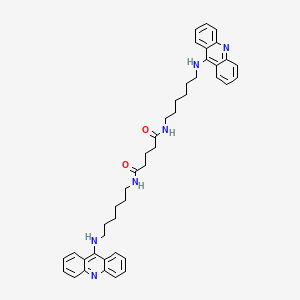
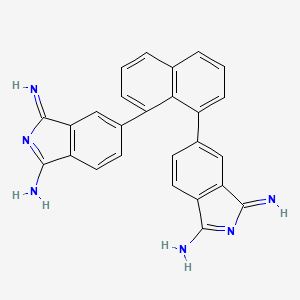
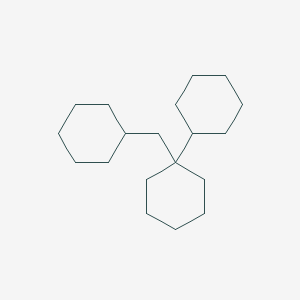
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
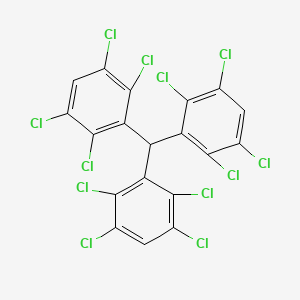


![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
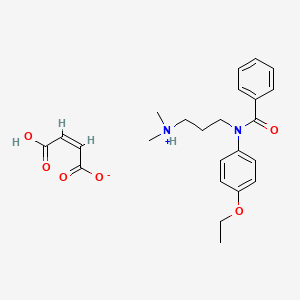
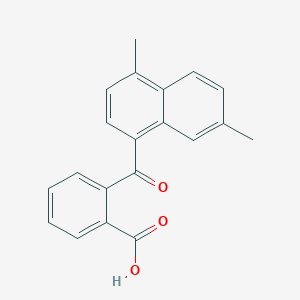
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
